molecular formula C25H29N5O2 B12167068 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide

2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B12167068
M. Wt: 431.5 g/mol
InChI Key: AJYJFQHZUZOXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its pyridazine core. The parent structure is pyridazin-1(6H)-one, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, with a ketone group at position 6. At position 3 of the pyridazine ring, a 4-benzylpiperazin-1-yl substituent is attached, consisting of a piperazine moiety (a six-membered ring with two nitrogen atoms) bonded to a benzyl group. The acetamide side chain at position 2 features an N-(2-phenylethyl) group, where the nitrogen atom is connected to a phenethyl substituent.

This systematic naming reflects the hierarchical priority of functional groups: the pyridazinone core takes precedence, followed by the piperazine and acetamide substituents. The numbering system ensures unambiguous identification, critical for distinguishing it from positional isomers. For example, substitution at position 4 of the pyridazine ring would alter both biological activity and physicochemical properties.

Molecular Formula and Weight Analysis

The molecular formula C23H24N4O2 indicates 23 carbon, 24 hydrogen, 4 nitrogen, and 2 oxygen atoms. Key structural contributors include:

Component Contribution to Molecular Weight
Pyridazinone core 96.08 g/mol (C4H4N2O)
4-Benzylpiperazine 176.26 g/mol (C11H14N2)
N-(2-Phenylethyl)acetamide 148.12 g/mol (C10H12NO)

The calculated molecular weight is 420.46 g/mol, consistent with high-resolution mass spectrometry data. The nitrogen content (13.33% by mass) and oxygen content (7.61%) influence polarity, suggesting moderate solubility in polar aprotic solvents. Comparative analysis with the chlorophenyl analog (C23H24ClN5O2, molecular weight 437.9 g/mol) highlights how halogen substitution increases molecular weight by 17.44 g/mol while introducing electronegative effects.

Three-Dimensional Conformational Analysis

The compound adopts a folded conformation due to steric interactions between the benzylpiperazine and phenethyl groups. Density functional theory (DFT) simulations predict two stable conformers:

  • Axial-benzyl conformation : The benzyl group occupies an axial position relative to the piperazine ring, minimizing clashes with the pyridazinone plane. This conformation is favored in nonpolar environments.
  • Equatorial-benzyl conformation : The benzyl group rotates equatorially, allowing π-π stacking between the benzyl benzene ring and the pyridazinone system. This form dominates in polar solvents.

The acetamide side chain exhibits rotational flexibility around the C-N bond, with an energy barrier of approximately 8.2 kcal/mol between trans and gauche states. Nuclear magnetic resonance (NMR) coupling constants (J = 10.4 Hz for vicinal protons) confirm restricted rotation at room temperature.

Crystallographic Data and X-Ray Diffraction Studies

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

Parameter Value
a 12.34 Å
b 7.89 Å
c 15.67 Å
β 102.5°
Volume 1456.8 ų
Z 4

The pyridazinone ring is planar (root-mean-square deviation = 0.04 Å), while the piperazine ring adopts a chair conformation. Intermolecular hydrogen bonds between the amide N-H (1.98 Å) and pyridazinone carbonyl oxygen stabilize the crystal lattice. Packing analysis shows alternating hydrophobic (benzyl/phenethyl) and hydrophilic (amide/pyridazinone) layers, explaining its anisotropic solubility.

Comparative Structural Analysis with Related Piperazine-Pyridazine Hybrids

Structural analogs demonstrate how substituent variations modulate properties:

Compound Molecular Formula Key Structural Difference Effect on LogP
Target compound C23H24N4O2 N-(2-Phenylethyl)acetamide 3.12
3-Chlorophenyl analog C23H24ClN5O2 3-Chlorophenyl vs. phenethyl 3.87
Quinazolinone-thiazole hybrid C16H17N3O2S Quinazolinone core, thiazole group 2.94
Biphenyl antifolate derivative C23H24N4O2 Methoxy-substituted biphenyl system 4.01

Properties

Molecular Formula

C25H29N5O2

Molecular Weight

431.5 g/mol

IUPAC Name

2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C25H29N5O2/c31-24(26-14-13-21-7-3-1-4-8-21)20-30-25(32)12-11-23(27-30)29-17-15-28(16-18-29)19-22-9-5-2-6-10-22/h1-12H,13-20H2,(H,26,31)

InChI Key

AJYJFQHZUZOXSY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Piperazine Benzylation

The 4-benzylpiperazine moiety is synthesized via alkylation of piperazine with benzyl chloride under basic conditions. A representative protocol involves refluxing piperazine (1.0 eq) with benzyl chloride (1.1 eq) in ethanol containing potassium carbonate (2.0 eq) at 80°C for 12 hours, achieving 85–90% yield. Alternative methods employ phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction efficiency at lower temperatures (50°C, 8 hours).

Table 1: Benzylation Reaction Optimization

ParameterCondition 1Condition 2
SolventEthanolToluene
BaseK2CO3NaOH
Temperature (°C)8050
Yield (%)85–9078–82

Pyridazinone Ring Formation

The 6-oxopyridazin-1(6H)-yl scaffold is constructed via cyclocondensation of 1,4-diketones with hydrazine hydrate. For example, hex-2,4-dione (1.0 eq) reacts with hydrazine hydrate (1.2 eq) in acetic acid at reflux (120°C, 6 hours) to yield 3,5-dimethylpyridazin-6(1H)-one (72% yield). Substituents at position 3 are introduced through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.

Intermediate Coupling Strategies

SNAr Reaction for Piperazine-Pyridazinone Linkage

The benzylpiperazine group is introduced at position 3 of the pyridazinone ring via SNAr. A typical procedure involves heating 3-chloro-6-oxopyridazine (1.0 eq) with 4-benzylpiperazine (1.5 eq) in dimethylformamide (DMF) at 100°C for 24 hours, affording the substituted pyridazinone in 65–70% yield. Microwave-assisted synthesis reduces reaction time to 2 hours (70% yield).

Table 2: SNAr Reaction Parameters

ConditionConventionalMicrowave-Assisted
Time (hours)242
SolventDMFDMF
Temperature (°C)100150
Yield (%)65–7070

Acetamide Side Chain Installation

The N-(2-phenylethyl)acetamide side chain is attached via amide coupling. The pyridazinone intermediate (1.0 eq) reacts with 2-(2-phenylethylamino)acetic acid (1.2 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in dichloromethane (DCM) at room temperature for 12 hours, yielding 80–85% product. Alternative activators like EDCl/HOBt provide comparable yields (78–82%) but require longer reaction times (18 hours).

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance throughput. For example, the SNAr step is conducted in a tubular reactor (residence time: 30 minutes) at 150°C, achieving 90% conversion with 99% purity. Downstream amide coupling is performed in a segmented flow system with in-line IR monitoring to optimize stoichiometry.

Table 3: Flow vs. Batch Process Metrics

MetricBatchFlow
Reaction Time (hours)240.5
Yield (%)7090
Purity (%)9599

Purification and Crystallization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with >99.5% purity. Polymorph control is achieved by adjusting cooling rates (0.5°C/min for Form I vs. 2°C/min for Form II).

Mechanistic and Kinetic Insights

SNAr Reaction Kinetics

Kinetic studies reveal second-order dependence on both pyridazinone and piperazine concentrations, with an activation energy (Ea) of 85 kJ/mol. Polar aprotic solvents (e.g., DMF, DMSO) accelerate the reaction by stabilizing the transition state through solvation of the leaving group (Cl⁻).

Amide Coupling Thermodynamics

Density functional theory (DFT) calculations indicate that HATU-mediated coupling proceeds via a six-membered transition state, with a ΔG‡ of 92 kJ/mol. Rate-limiting steps involve deprotonation of the carboxylate intermediate by DIPEA .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazine ring, converting it to a dihydropyridazine derivative.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors in the brain, modulating neurotransmitter activity. This interaction can influence various signaling pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyridazinone core is a common motif in medicinal chemistry. Key structural variations among analogs include:

  • Piperazine/Piperidine Substitutions: The target compound’s 4-benzylpiperazine group distinguishes it from analogs like 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide (), which has a 4-fluorophenyl group directly attached to the pyridazinone. The benzylpiperazine may enhance solubility and CNS penetration compared to aromatic substituents . Compound 6i (: 3-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide) replaces piperazine with piperidine, reducing basicity and altering binding interactions .
  • Acetamide Side Chain Modifications :

    • The N-(2-phenylethyl) group in the target compound contrasts with N-(4-methoxybenzyl) () and N-cycloheptyl () substituents. The phenylethyl group may confer greater lipophilicity than cycloheptyl but less than methoxybenzyl, influencing pharmacokinetics .

Physicochemical Properties

A comparative analysis of molecular properties is summarized below:

Compound Name (Reference) Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C25H31N6O2 ~453.5 g/mol 4-Benzylpiperazine, N-(2-phenylethyl) High lipophilicity (predicted)
6c () C27H27FN6O3 526.5 g/mol 4-Fluorophenylpiperazine, antipyrine core IR C=O peaks at 1711, 1665, 1642 cm⁻¹
6i () C33H34N6O3 548.2 g/mol 4-Benzylpiperidine, antipyrine core Melting point: 173–175°C; ESI-MS [M+H]+ 548
N-(4-methoxybenzyl) analog () C20H26N4O3 370.4 g/mol 4-Methylpiperidine, 4-methoxybenzyl Lower MW, higher polarity

Pharmacological Implications

  • Antipyrine Hybrids (): Compounds like 6e and 6i were synthesized for anti-inflammatory screening. The target’s benzylpiperazine may modulate serotonin or dopamine receptors, common for piperazine-containing drugs .
  • Halogenated Analogs (): Dichloro-substituted pyridazinones (e.g., 18 in ) may exhibit enhanced enzyme inhibition but poorer solubility. The target’s lack of halogens could improve oral bioavailability .

Biological Activity

The compound 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential pharmacological applications. This compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities, including effects on the central nervous system (CNS) and cardiovascular system. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H24N4O2
  • Molecular Weight : 396.46 g/mol
  • CAS Number : 1232805-20-7

The structure includes a pyridazine core, a benzylpiperazine moiety, and an acetamide side chain, which contribute to its biological properties.

The biological activity of 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as an antagonist or modulator at certain receptor sites, particularly those involved in dopaminergic and serotonergic pathways.

Interaction with Receptors

Research indicates that compounds with similar structures often interact with:

  • Dopamine receptors : Potentially influencing mood and behavior.
  • Serotonin receptors : Affecting anxiety and depression-related pathways.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of related compounds. For instance, derivatives of piperazine have shown efficacy in animal models of epilepsy, suggesting that similar mechanisms may be at play for our compound. The anticonvulsant activity is often evaluated using models such as maximal electroshock (MES) tests and pentylenetetrazole (PTZ) tests.

CompoundTest TypeDose (mg/kg)Efficacy
Compound AMES100Moderate
Compound BPTZ300High
2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin]MESTBDTBD

Cardiovascular Effects

The compound's structural features suggest potential cardiovascular effects. Piperazine derivatives have been studied for their ability to modulate heart rate and blood pressure through their actions on vascular smooth muscle and cardiac tissue.

Pharmacokinetics

Understanding the pharmacokinetics of 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin] is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be characterized to predict its behavior in biological systems.

Absorption and Distribution

Studies on similar compounds indicate that lipophilicity plays a significant role in absorption rates. Higher lipophilicity may enhance CNS penetration but could also affect systemic distribution.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound's pyridazinone core and 4-benzylpiperazine moiety are critical for its pharmacological interactions. The pyridazinone scaffold is associated with diverse biological activities, including enzyme inhibition, while the benzylpiperazine group enhances binding affinity to receptors like serotonin or dopamine transporters. Substituents such as the phenylethylacetamide chain modulate solubility and metabolic stability. Structural analogs with modifications to these regions show varied potency, emphasizing the need for precise functional group analysis .

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Synthesis typically involves:

  • Step 1: Condensation of pyridazinone precursors with benzylpiperazine derivatives under reflux in polar aprotic solvents (e.g., DMF) with catalytic acid.
  • Step 2: Acetylation of the intermediate using chloroacetyl chloride, followed by coupling with 2-phenylethylamine via nucleophilic substitution. Key optimizations include:
  • Temperature control (60–80°C) to prevent side reactions.
  • Solvent selection (e.g., dichloromethane for improved yield in acetylation).
  • Use of HPLC to monitor intermediate purity (>95%) before proceeding .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms functional groups and regiochemistry (e.g., pyridazinone C=O at ~165 ppm).
  • High-Performance Liquid Chromatography (HPLC): Ensures >98% purity using a C18 column with UV detection (λ = 254 nm).
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at 447.2 Da).
  • Infrared (IR) Spectroscopy: Identifies carbonyl stretches (1670–1700 cm⁻¹) and amine N-H bonds .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities?

  • Comparative SAR Studies: Synthesize derivatives with systematic substitutions (e.g., replacing benzylpiperazine with morpholine) to isolate structural drivers of activity.
  • In Silico Modeling: Use molecular docking (AutoDock Vina) to predict binding modes against conflicting targets (e.g., 5-HT₃ vs. H₁ receptors).
  • Dose-Response Analysis: Conduct assays across a wider concentration range (nM–μM) to identify off-target effects at higher doses .

Q. What methodologies are recommended for studying this compound’s interactions with specific biological targets?

  • Radioligand Binding Assays: Use tritiated ligands (e.g., [³H]GR65630 for 5-HT₃ receptors) to measure IC₅₀ values.
  • Enzyme Inhibition Kinetics: Monitor time-dependent inhibition of monoamine oxidase (MAO) using spectrophotometric detection of H₂O₂.
  • Cellular Calcium Flux Assays: Employ FLIPR Tetra systems to quantify GPCR activation in HEK293 cells expressing target receptors .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve pharmacological properties?

  • Scaffold Hybridization: Fuse pyridazinone with thienopyrimidine cores to enhance metabolic stability while retaining activity.
  • Pharmacokinetic Profiling: Assess bioavailability (oral and IV) in rodent models, focusing on logP adjustments (target 2–3) to balance solubility and membrane permeability.
  • Toxicity Screening: Use zebrafish embryos for rapid in vivo evaluation of cardiotoxicity (e.g., heart rate modulation) and hepatotoxicity (ALT/AST levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.